4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol
Description
4-[4-(3-Methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is a heterocyclic compound featuring a pyrazole core substituted with a 3-methoxyphenoxy group at position 4 and a benzene-1,3-diol moiety at position 3 of the pyrazole ring.
Properties
IUPAC Name |
4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-11-3-2-4-12(8-11)22-15-9-17-18-16(15)13-6-5-10(19)7-14(13)20/h2-9,19-20H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZQDBWJWMOSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step organic reactionsThe final step often involves the hydroxylation of the benzene ring to introduce the diol functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzene ring.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations :
- Pyrazole vs. Thiadiazole/Indazole : Pyrazole derivatives (e.g., ) exhibit hydrogen-bonding capacity via NH groups, enhancing interactions with biological targets. Thiadiazole analogues (e.g., ) display fluorescence properties influenced by alkyl chain length (C1 vs. C7), while indazole derivatives (e.g., ) show improved receptor affinity due to bulkier substituents.
- Substituent Position: The meta-methoxy group in 3-methoxyphenoxy may enhance solubility compared to para-substituted aryl groups (e.g., 4-fluorophenyl in ), altering pharmacokinetics.
Key Observations :
- Antimicrobial Efficacy : Azo derivatives (e.g., ) outperform pyrazole-based compounds in Gram-positive bacterial inhibition, likely due to enhanced membrane penetration from hydrophobic azo linkages.
- Therapeutic Potential: Pyrazole derivatives with methoxy groups (e.g., ) show promise in hormone-related therapies, while thiadiazoles (e.g., ) are suited for diagnostic applications.
Physical and Spectroscopic Properties
Table 3: Physical Properties of Benzene-1,3-diol Analogues
Key Observations :
Biological Activity
4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring and a methoxyphenoxy group, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of . Its structure includes two aromatic rings connected by a pyrazole moiety, which is essential for its biological function.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₄ |
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with enzymes and receptors, potentially leading to:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests that it may scavenge free radicals, thereby exhibiting protective effects against oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. For example, in vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS) .
Anti-inflammatory Effects
In animal models, this compound has shown promise in reducing inflammation. A study involving induced paw edema in rats revealed that administration of the compound significantly decreased swelling compared to control groups .
Antimicrobial Activity
The compound's potential antimicrobial activity was assessed against various bacterial strains. Results indicated moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Case Study 1: Antioxidant Efficacy
A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated an IC50 value of 25 µM, showcasing its potential as a natural antioxidant .
Case Study 2: Anti-inflammatory Mechanisms
In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels by approximately 40% compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
